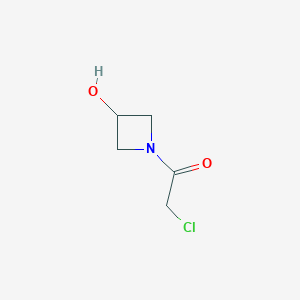

2-Chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one

描述

2-Chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one is a chloroacetyl derivative featuring a 3-hydroxyazetidine moiety. This compound has emerged as a key intermediate in PROTAC (Proteolysis-Targeting Chimera) development due to its ability to modulate protein degradation pathways .

属性

IUPAC Name |

2-chloro-1-(3-hydroxyazetidin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClNO2/c6-1-5(9)7-2-4(8)3-7/h4,8H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDRDRWLTSZRXRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Step 1: Coupling of 3-Azetidinol with Halogenated Pyridine

- Reactants: 2-bromo-4-chloro-5-methylpyridine and 3-azetidinol hydrochloride.

- Catalysts: Cuprous iodide and L-proline.

- Base: Potassium carbonate.

- Solvent: Dimethyl sulfoxide (DMSO).

- Conditions: Heated at 90°C under nitrogen atmosphere overnight.

- Workup: Dilution with water, extraction with ethyl acetate, washing with brine, drying, filtration.

- Purification: Silica gel column chromatography (petroleum ether:ethyl acetate 2:1).

- Yield: 84%.

- Product: 1-(4-chloro-5-methylpyridin-2-yl)azetidin-3-ol.

Step 2: Cyanation via Palladium-Catalyzed Reaction

- Reactants: Product from Step 1.

- Catalysts: Tetrakis(triphenylphosphine)palladium.

- Reagents: Zinc cyanide.

- Solvent: N,N-Dimethylacetamide (DMA).

- Conditions: Microwave heating at 120°C for 2 hours under nitrogen.

- Purification: Silica gel chromatography.

- Yield: 34.7%.

- Product: 2-(3-hydroxyazetidin-1-yl)-5-methylisonicotinonitrile.

Step 3: Formation of Methanesulfonate Intermediate

- Reactants: Product from Step 2.

- Reagents: Methylsulfonyl chloride, triethylamine.

- Solvent: Dichloromethane.

- Conditions: 0°C to room temperature, 2 hours stirring.

- Purification: Silica gel chromatography.

- Yield: 84%.

- Product: 1-(4-cyano-5-methylpyridin-2-yl)azetidin-3-yl methanesulfonate.

Step 4: Nucleophilic Substitution with Chloroacetyl Derivative

- Reactants: Methanesulfonate intermediate and chloroacetyl-containing compound.

- Base: Potassium phosphate.

- Solvent: Dimethylformamide (DMF).

- Conditions: Heating at 90°C overnight.

- Workup: Extraction with ethyl acetate, washing with brine.

- Product: Target compound after deprotection.

Biocatalytic Preparation Method (Based on CN109576313B Patent)

An alternative, enzymatic method uses ketoreductase enzymes for stereoselective synthesis of the compound or closely related analogs.

Process Highlights:

- Substrate: Alpha-chloro-3-hydroxyacetophenone.

- Catalyst: Ketoreductase enzyme powder, enzyme liquid, or ketoreductase-containing genetically engineered cells (yeast or Escherichia coli).

- Cofactors: NAD+, NADH, NADP+, NADPH.

- Solvent: Water/isopropanol mixed solution (ratio 1:0.8 to 1.2).

- Conditions: Temperature 24–45°C, reaction time 5–36 hours.

- Concentration: Substrate 1–400 g/L; enzyme powder 5–25 g/L; cells 20–90 g/L.

- Reaction: Catalytic reduction converting alpha-chloro-3-hydroxyacetophenone to (S)-2-chloro-1-(3-hydroxyphenyl)ethanol, a close analog.

- Purification: Filtration, organic extraction, drying, and reduced pressure evaporation.

- Yield: Conversion rates ~99.5–99.7%, enantiomeric excess (ee) 100% for S-form.

Summary Table of Preparation Methods

| Step/Method | Reactants/Enzymes | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Chemical Synthesis Step 1 | 2-bromo-4-chloro-5-methylpyridine, 3-azetidinol, CuI, L-proline, K2CO3, DMSO | 90°C, N2, overnight | 84 | Coupling to form azetidin-3-ol intermediate |

| Step 2 (Cyanation) | Pd(PPh3)4, Zn(CN)2, DMA | 120°C, microwave, 2 h, N2 | 34.7 | Pd-catalyzed cyanation |

| Step 3 (Mesylation) | Methylsulfonyl chloride, triethylamine, DCM | 0°C to RT, 2 h | 84 | Formation of methanesulfonate intermediate |

| Step 4 (Nucleophilic Sub.) | Methanesulfonate intermediate, chloroacetyl derivative, K3PO4, DMF | 90°C, overnight | Not specified | Final substitution and deprotection |

| Biocatalytic Method | Alpha-chloro-3-hydroxyacetophenone, ketoreductase enzyme/cells, NAD(P) cofactors | 24–45°C, 5–36 h, water/isopropanol | ~99.5–99.7 | Enzymatic stereoselective reduction, high ee |

Research Findings and Analysis

- Catalyst Efficiency: Copper-catalyzed coupling and palladium-catalyzed cyanation are effective for key bond formations, with moderate to high yields.

- Enzymatic Synthesis: Offers excellent stereoselectivity and high conversion rates, suitable for large-scale production with mild conditions.

- Purification: Silica gel chromatography is the preferred method for isolating intermediates and final products in chemical synthesis.

- Reaction Conditions: Nitrogen atmosphere and controlled temperatures are critical to prevent side reactions and degradation.

- Scalability: Both chemical and enzymatic methods have been demonstrated at gram to kilogram scale, indicating industrial applicability.

Notes on Analytical Characterization

- LC-MS and NMR (1H and 13C) are standard for confirming the structure and purity of intermediates and final compounds.

- Chromatographic techniques (TLC, HPLC) monitor reaction progress and enantiomeric purity.

- The enzymatic method achieves 100% enantiomeric excess, critical for pharmaceutical applications.

化学反应分析

Types of Reactions

2-Chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or an aldehyde.

Reduction: The chloro group can be reduced to form a corresponding hydrocarbon.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) are employed under basic conditions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of hydrocarbons.

Substitution: Formation of substituted azetidinyl ethanones.

科学研究应用

2-Chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one is utilized in various scientific research fields:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic applications, including antimicrobial and anticancer properties.

Industry: Employed in the development of new materials and chemical processes.

作用机制

The mechanism of action of 2-Chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The chloro group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. The hydroxyazetidinyl group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity .

相似化合物的比较

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between the target compound and its analogs:

Key Observations :

- Polarity: The 3-hydroxyazetidine group enhances polarity and water solubility relative to non-polar substituents (e.g., 4-methylpiperidine).

- Functional Groups : Aromatic analogs (e.g., 4-hydroxyphenyl) exhibit distinct electronic properties, such as resonance stabilization and acidity, absent in aliphatic derivatives .

Challenges :

- Azetidine’s strained ring may necessitate lower temperatures or shorter reaction times to avoid decomposition.

- Hydroxyl group protection (e.g., silylation) might be required to prevent side reactions during synthesis.

Reactivity and Stability

- Reactivity : The strained azetidine ring is more reactive toward nucleophilic attack compared to piperidine analogs. The hydroxyl group can participate in hydrogen bonding, influencing solubility and intermolecular interactions.

- Stability : Azetidine derivatives may exhibit lower thermal stability than six-membered ring analogs. Hydroxyl groups could increase susceptibility to oxidation, requiring inert storage conditions .

生物活性

2-Chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one, also known by its IUPAC name, is a chemical compound with the molecular formula . This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and protein-ligand interactions. This article explores the biological activity of this compound, synthesizing findings from various studies and sources.

- Molecular Weight : 149.58 g/mol

- Chemical Structure :

- InChI Key : KDRDRWLTSZRXRD-UHFFFAOYSA-N

- SMILES : C1C(CN1C(=O)CCl)O

Biological Activity Overview

This compound exhibits several biological activities, primarily related to its role as an enzyme inhibitor and its potential therapeutic applications.

The compound's mechanism of action is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The hydroxyl and amino groups facilitate hydrogen bonding and electrostatic interactions, which can modulate the activity of these targets.

Enzyme Inhibition Studies

Studies have indicated that this compound can act as an inhibitor for various enzymes. For instance:

- Enzyme Targeting : The compound has been used in studies focusing on enzyme mechanisms, demonstrating its utility in understanding protein-ligand interactions.

Cytotoxicity and Anticancer Activity

Recent investigations have explored the cytotoxic effects of this compound on cancer cell lines. The following table summarizes some key findings:

| Study | Cell Line | IC50 Value (µg/mL) | Remarks |

|---|---|---|---|

| Study A | Jurkat | 2.0 | Significant cytotoxicity observed |

| Study B | HT29 | 1.5 | Comparable to standard drugs like doxorubicin |

| Study C | A431 | 3.0 | Moderate activity noted |

These results suggest that the compound has promising anticancer properties, warranting further investigation into its potential as a therapeutic agent.

Case Studies

Several case studies have highlighted the biological implications of this compound:

- Case Study on Enzyme Interaction : A study demonstrated that this compound could effectively inhibit a specific enzyme involved in cancer metabolism, leading to reduced proliferation rates in treated cells.

- Therapeutic Applications : Another case study focused on the synthesis of derivatives based on this compound, which showed enhanced biological activity compared to the parent compound.

常见问题

Basic Question: What are the critical steps for synthesizing 2-Chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one with high purity?

Methodological Answer:

The synthesis of this compound typically involves nucleophilic substitution or acylation reactions. For analogs like 2-chloro-1-(4-hydroxyphenyl)ethan-1-one, the Friedel-Crafts acylation is a common method, using chloroacetyl chloride and a hydroxy-substituted aromatic ring under anhydrous conditions . Key considerations include:

- Reagent Purity : Use freshly distilled chloroacetyl chloride to minimize side reactions.

- Temperature Control : Maintain reaction temperatures between 0–5°C to prevent over-acylation.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures ≥98% purity. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .

Basic Question: How can researchers confirm the structural identity of this compound?

Methodological Answer:

Combine spectroscopic and chromatographic techniques:

- NMR : H NMR should show characteristic peaks: δ 4.2–4.5 ppm (azetidine -CH-O), δ 7.2–7.8 ppm (aromatic protons if present), and δ 2.8–3.2 ppm (chloroacetone -CH-Cl) .

- LC-MS : Confirm molecular ion [M+H] at m/z 192.1 (calculated for CHClNO) and fragmentation patterns matching chloroacetone derivatives .

- FT-IR : Look for C=O stretch at ~1700 cm and O-H stretch at ~3300 cm .

Advanced Question: What crystallographic strategies resolve structural ambiguities in azetidine-containing derivatives?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is ideal. Use the SHELX system for refinement:

- Data Collection : Collect high-resolution (<1.0 Å) data at low temperature (100 K) to minimize thermal motion artifacts.

- Structure Solution : Employ SHELXD for direct methods or SHELXS for Patterson-based solutions .

- Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms. For azetidine rings, validate puckering parameters (Cremer-Pople) to confirm chair or envelope conformations .

Advanced Question: How to analyze discrepancies in 13^{13}13C NMR data between experimental and computational predictions?

Methodological Answer:

Discrepancies often arise from solvent effects or conformational flexibility:

- Solvent Correction : Use DFT calculations (B3LYP/6-311+G(d,p)) with implicit solvent models (e.g., PCM for DMSO) to align theoretical and experimental shifts .

- Dynamic Effects : Perform variable-temperature NMR to detect rotameric equilibria (e.g., hindered rotation around the amide bond).

- Cross-Validation : Compare with analogs like 2-chloro-1-(3,4-difluorophenyl)ethan-1-one, where substituent effects are well-documented .

Safety & Handling: What protocols are critical for safe handling of this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for synthesis .

- Storage : Store in airtight containers at 2–8°C, away from moisture (hygroscopic) and strong bases (risk of hydrolysis) .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Avoid direct contact—reported lachrymator properties in analogs .

Advanced Question: How does the hydroxyazetidine moiety influence the compound’s stability under acidic conditions?

Methodological Answer:

The 3-hydroxyazetidine ring is prone to ring-opening in strong acids:

- Kinetic Studies : Monitor degradation via HPLC at pH 1–3 (0.1 M HCl, 37°C). Half-life for analogs is ~2–4 hours.

- Mechanistic Insight : Protonation of the azetidine nitrogen initiates ring cleavage. Stabilize with buffered solutions (pH 5–7) during formulation .

Basic Question: What analytical techniques quantify trace impurities in this compound?

Methodological Answer:

- HPLC-DAD : Use a C18 column (5 µm, 250 × 4.6 mm) with acetonitrile/water (70:30) mobile phase. Detect impurities at 220 nm .

- LC-HRMS : Identify unknown impurities via exact mass (e.g., m/z 174.1 for dechlorinated byproducts) .

- Limit Tests : Follow ICH Q3A guidelines for residual solvents (e.g., ethyl acetate ≤5000 ppm) .

Advanced Question: What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations : Optimize transition states at the M06-2X/def2-TZVP level to model S2 pathways.

- Solvent Modeling : Include implicit solvation (e.g., DMSO) to assess nucleophilicity trends.

- Benchmarking : Compare with experimental kinetics for analogs like 2-chloro-1-(4-hydroxyphenyl)ethan-1-one (k ~10 s in DMSO) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。